molecular formula C₁₈H₁₄D₈BrN₂S B1164381 Vortioxetine Hydrobromide-D8

Vortioxetine Hydrobromide-D8

Número de catálogo: B1164381
Peso molecular: 387.4
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Vortioxetine Hydrobromide-D8, also known as this compound, is a useful research compound. Its molecular formula is C₁₈H₁₄D₈BrN₂S and its molecular weight is 387.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacokinetics and Bioequivalence Studies

Recent studies have highlighted the pharmacokinetic properties of vortioxetine hydrobromide-D8, particularly in bioequivalence evaluations. For example, a randomized, open-label study assessed the pharmacokinetic profiles of generic versus original vortioxetine hydrobromide tablets under both fasting and fed conditions. The study involved 32 healthy subjects and measured plasma concentrations over 72 hours post-administration. Results indicated that the test formulations exhibited comparable pharmacokinetic parameters to the reference product, suggesting that this compound can be effectively utilized in generic formulations .

Therapeutic Efficacy in Major Depressive Disorder

Clinical trials have demonstrated the efficacy of vortioxetine in treating MDD. In a significant trial involving 560 participants, patients treated with vortioxetine showed a statistically significant reduction in depression severity as measured by the Hamilton Depression Rating Scale (HDRS-24) compared to placebo groups. The study indicated that doses of 10 mg were particularly effective, with notable improvements observed by week eight of treatment .

Table 1: Clinical Trial Summary for Vortioxetine

Study DesignSample SizeTreatment DurationPrimary EndpointResults
RDBPC Study5608 weeksHDRS-24 Change from BaselineSignificant reduction (p < 0.01)
Open-label Study66VariablePsychometric Scale Improvement51.5% response rate

Safety and Tolerability

The safety profile of vortioxetine hydrobromide is generally favorable, with common side effects including nausea, headache, and dizziness. In clinical trials, gastrointestinal issues were reported by a significant portion of participants but were mostly mild . The tolerability of vortioxetine makes it a preferred choice for many patients who may not respond well to traditional antidepressants.

Research Applications Beyond MDD

This compound is also being explored for potential applications beyond major depressive disorder. Its unique pharmacological profile suggests possible benefits in treating anxiety disorders and cognitive dysfunction associated with depression. Ongoing research aims to elucidate these effects further.

Análisis De Reacciones Químicas

Synthetic Reactions and Salt Formation

Vortioxetine hydrobromide-D8 is synthesized via deuterium incorporation into the piperazine core during key reaction steps. The primary synthetic pathway involves:

Table 1: Key Synthetic Steps and Conditions

StepReaction TypeReagents/ConditionsOutcome
1CondensationOrtho-halo nitrobenzene + 2,4-dimethylthiophenol, Pd catalyst, phosphine ligandForms (2,4-dimethylphenyl)(2-nitrophenyl)sulfane intermediate
2ReductionReducing agents (e.g., H₂/Pd-C)Converts nitro group to amine, yielding 2-((2,4-dimethylphenyl)thio)aniline
3CyclizationBis(2-chloroethyl)amine hydrochloride, 1,2-dichlorobenzene, 145–180°CForms vortioxetine hydrochloride via nucleophilic substitution
4Salt FormationAqueous HBr, 2-butanol/water mixtureConverts vortioxetine hydrochloride to hydrobromide-D8 salt

Deuterium substitution occurs at the piperazine ring positions, enhancing metabolic stability by slowing hepatic oxidation via the isotope effect .

Crystallization and Polymorphic Transformations

Crystallization conditions critically influence the polymorphic forms of this compound:

Table 2: Crystallization Methods and Outcomes

MethodSolvent SystemTemperatureKey Peaks (2θ, XRPD)
Solvent EvaporationCHCl₃/water (1:1 v/v)0°C3.8°, 11.3°, 17.5°
Antisolvent AdditionIsopropanol/water (5:1–2:1 v/v)RT6.5°, 10.4°, 19.0°
Thermal CyclingToluene/water with NaOH/HBr80°C18.7°, 20.5°, 28.4°

Stable polymorphs exhibit distinct thermal profiles, with DSC endotherms at 163–198°C for dehydration and melting .

Acid-Base Reactions for Solubility Enhancement

This compound forms salts with aliphatic and aromatic acids to improve aqueous solubility:

Table 3: Solubility of Deuterated Salts

SaltPartner AcidSolubility (mg/mL)Hydrogen Bonding
VOT-MA·H₂OMaleic acid0.42N⁺–H···O (2.67–2.89 Å)
VOT-SUA·0.5H₂OSuccinic acid0.38N⁺–H···O (2.61–2.84 Å)
VOT-23BA·H₂O2,3-Dihydroxybenzoic acid0.29O–H···O (2.55 Å)

These salts retain deuterium’s kinetic isotope effect while achieving up to 2.5× higher solubility than the parent compound .

Thermal Decomposition and Stability

Thermogravimetric analysis (TGA) reveals a two-stage decomposition process:

  • Dehydration : 140–173°C (2.28% mass loss) .

  • Melting/Decomposition : 198–232°C, accompanied by broad endotherms indicative of C–S and C–N bond cleavage .

Deuterium substitution marginally increases thermal stability compared to non-deuterated analogs, with decomposition onset temperatures elevated by ~5°C .

Spectroscopic Characterization

Key spectral signatures confirm reaction outcomes:

  • FTIR : N–H stretching at 3,280 cm⁻¹; S–C aromatic vibrations at 1,090 cm⁻¹ .

  • ¹H-NMR : Deuterium-induced signal suppression at δ 3.18–3.76 ppm (piperazine protons) .

  • MS : m/z 386.127 (M+H⁺) with D₈ isotopic pattern .

Propiedades

Fórmula molecular

C₁₈H₁₄D₈BrN₂S

Peso molecular

387.4

Sinónimos

1-[2-[(2,4-Dimethylphenyl)thio]phenyl]-piperazine Hydrobromide-D8;  Lu AA 21004 Hydrobromide-D8

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.